Stereochemical Inactivity vs. Active Isomer
The primary differentiation for (7R)-SBP-0636457 is its designation as the inactive isomer relative to the active parent compound SBP-0636457 (which possesses the (7S) stereochemistry). While SBP-0636457 exhibits a binding affinity (Ki) of 0.27 μM for the BIR domains of IAP proteins, (7R)-SBP-0636457 is characterized as having no measurable activity in this assay [1][2]. This is a direct structural and functional comparison between two stereoisomers, establishing a clear on/off toggle for experimental control.
| Evidence Dimension | Binding Affinity (Ki) to IAP BIR Domains |
|---|---|
| Target Compound Data | No measurable activity (Inactive Isomer) |
| Comparator Or Baseline | SBP-0636457 (Active Isomer, 7S configuration): Ki = 0.27 μM |
| Quantified Difference | Qualitative: Active vs. Inactive |
| Conditions | Biochemical binding assay using recombinant IAP BIR domains |
Why This Matters
Provides a definitive, scaffold-matched control to distinguish on-target pharmacology from off-target or assay-related artifacts.
- [1] MedChemExpress. (7R)-SBP-0636457 ((7R)-SBI-0636457; (7R)-SB1-0636457) Datasheet. CAS: 1422180-61-7. View Source
- [2] Finlay D, et al. Small-molecule IAP antagonists sensitize cancer cells to TRAIL-induced apoptosis: roles of XIAP and cIAPs. Mol Cancer Ther. 2014 Jan;13(1):5-15. View Source
